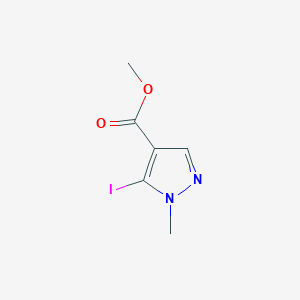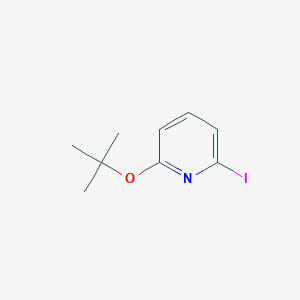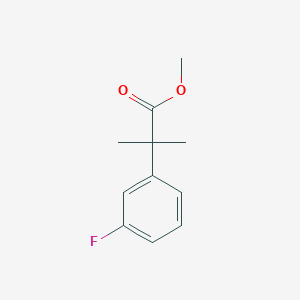
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H6FNO It is a derivative of indene, characterized by the presence of a fluorine atom, a carbonyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves the reaction of 4-bromo-2,3-dihydro-1H-inden-1-one with zinc cyanide in the presence of a palladium catalyst. The reaction is carried out in 1-methyl-2-pyrrolidinone (NMP) at 95°C for 7 hours under an inert atmosphere . The resulting product is then purified through crystallization from a mixture of ethanol and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as organic solar cells.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-1-indanone: Similar structure but lacks the fluorine atom.
5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-1-ylidene: Contains additional fluorine atoms and different functional groups.
Uniqueness
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C10H6FNO |
|---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
4-fluoro-1-oxo-2,3-dihydroindene-5-carbonitrile |
InChI |
InChI=1S/C10H6FNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2 |
InChI-Schlüssel |
LMVLPHZADUWPAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C(=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)

![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)

![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)

